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Compound of Interest

Compound Name: Silane, methoxydimethylphenyl-

Cat. No.: B7907832

Introduction: The Strategic Role of
Methoxydimethylphenylsilane in Modern Synthesis

Methoxydimethylphenylsilane [(CH3O)Si(CHs)2CeHs] is a pivotal intermediate in organosilicon
chemistry, offering a versatile platform for the construction of complex molecular architectures.
Its unique reactivity profile, characterized by a hydrolyzable methoxy group and a stable phenyl
substituent on the silicon atom, makes it an invaluable tool for researchers, particularly in the
fields of materials science, drug development, and synthetic organic chemistry. This guide
provides an in-depth exploration of the applications of methoxydimethylphenylsilane, complete
with detailed protocols and mechanistic insights to empower researchers in leveraging its full
synthetic potential.

Physicochemical Properties and Safety
Considerations

A thorough understanding of the physical and chemical properties of
methoxydimethylphenylsilane is paramount for its safe and effective handling in the laboratory.
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Property Value
Molecular Formula CoH140Si
Molecular Weight 166.29 g/mol
Boiling Point 95°C /17 mmHg
CAS Number 17881-88-8

Safety and Handling: Methoxydimethylphenylsilane is a flammable liquid and vapor that causes
skin and serious eye irritation.[1][2][3] It is crucial to handle this reagent in a well-ventilated
fume hood, wearing appropriate personal protective equipment (PPE), including safety
goggles, flame-resistant laboratory coat, and chemically resistant gloves.[1][2] All ignition
sources must be eliminated from the work area.[4] In case of contact, immediately flush the
affected area with copious amounts of water.[2]

Core Applications and Synthetic Protocols

Methoxydimethylphenylsilane serves as a versatile precursor for a range of valuable
transformations. The following sections detail its primary applications with step-by-step
protocols.

Synthesis of Methoxydimethylphenylsilane

The most common and straightforward synthesis of methoxydimethylphenylsilane involves the
reaction of chlorodimethylphenylsilane with methanol. The presence of a mild base is often
employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Protocol 1: Synthesis of Methoxydimethylphenylsilane from Chlorodimethylphenylsilane

Objective: To synthesize methoxydimethylphenylsilane via the methanolysis of
chlorodimethylphenylsilane.

Materials:
e Chlorodimethylphenylsilane

e Anhydrous Methanol

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Selective_Silylation_of_Primary_Alcohols_with_TBDMSCl.pdf
http://orgsyn.org/demo.aspx?prep=v87p0178
https://www.researchgate.net/publication/391989941_One-Pot_Conversion_of_Primary_Alcohols_into_Silanes
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Selective_Silylation_of_Primary_Alcohols_with_TBDMSCl.pdf
http://orgsyn.org/demo.aspx?prep=v87p0178
https://www.organic-chemistry.org/namedreactions/hiyama-coupling.shtm
http://orgsyn.org/demo.aspx?prep=v87p0178
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7907832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Anhydrous Triethylamine (or Pyridine)

Anhydrous Diethyl Ether (or Dichloromethane)
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Round-bottom flask with a magnetic stir bar
Dropping funnel

Condenser

Distillation apparatus

Procedure:

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or
argon).

Reagent Addition: Charge the flask with chlorodimethylphenylsilane (1.0 equiv) and
anhydrous diethyl ether.

In the dropping funnel, prepare a solution of anhydrous methanol (1.1 equiv) and anhydrous
triethylamine (1.1 equiv) in anhydrous diethyl ether.

Reaction: Cool the flask containing the chlorosilane to 0 °C using an ice bath. Add the
methanol/triethylamine solution dropwise from the dropping funnel over 30 minutes with
vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours. The formation of triethylammonium chloride precipitate will be
observed.

Work-up: Filter the reaction mixture to remove the precipitate. Wash the precipitate with a
small amount of anhydrous diethyl ether.
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» Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic
layer sequentially with water and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

 Purification: Purify the crude product by fractional distillation under reduced pressure to yield
pure methoxydimethylphenylsilane.

Causality: The use of a non-protic solvent like diethyl ether is crucial to prevent unwanted
hydrolysis of the starting material and product. Triethylamine acts as a scavenger for the HCI
generated, preventing potential side reactions and driving the equilibrium towards the product.

Diagram 1: Synthesis of Methoxydimethylphenylsilane

Triethvlamine Reacts with HCI Triethylammonium
y Chloride

(Chlorodimethylphenylsilane) + Methanol, Base

Click to download full resolution via product page

Methoxydimethylphenylsilane)

Caption: Synthesis of methoxydimethylphenylsilane from its chlorosilane precursor.

Precursor to Dimethylphenylsilanol and Disiloxanes

The methoxy group of methoxydimethylphenylsilane is readily hydrolyzed under acidic or basic
conditions to yield the corresponding silanol, dimethylphenylsilanol. This silanol is a key
intermediate that can subsequently undergo condensation to form
diphenyltetramethyldisiloxane.

Protocol 2: Synthesis of Dimethylphenylsilanol
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Objective: To prepare dimethylphenylsilanol via the hydrolysis of methoxydimethylphenylsilane.
Materials:

o Methoxydimethylphenylsilane

o Tetrahydrofuran (THF)

 Dilute Hydrochloric Acid (e.g., 1 M HCI)

» Saturated Sodium Bicarbonate Solution

e Brine

e Anhydrous Sodium Sulfate

e Round-bottom flask with a magnetic stir bar

Procedure:

Reaction Setup: In a round-bottom flask, dissolve methoxydimethylphenylsilane (1.0 equiv)
in THF.

o Hydrolysis: Add dilute hydrochloric acid (2.0 equiv) to the solution and stir vigorously at room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, neutralize the excess acid by carefully adding
saturated sodium bicarbonate solution until effervescence ceases.

o Transfer the mixture to a separatory funnel and extract with diethyl ether.
o Wash the combined organic extracts with water and then brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
remove the solvent under reduced pressure to obtain crude dimethylphenylsilanol.

 Purification: The product can be purified by recrystallization or column chromatography.
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Mechanistic Insight: The acid-catalyzed hydrolysis proceeds via protonation of the methoxy
oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by
water.

Diagram 2: Hydrolysis and Condensation Pathway

Hydrolysis Condensation

(Methoxydimethylphenylsilane) (2 X Dimethylphenylsilanol)

+ H20 / H* or OH~-

- CHsOH =720

(Dimethylphenylsilanol) (Diphenyltetramethyldisiloxane)

Click to download full resolution via product page

Caption: Hydrolysis of methoxydimethylphenylsilane to silanol and subsequent condensation.

Role in Hiyama Cross-Coupling Reactions

Methoxydimethylphenylsilane can serve as a nucleophilic partner in palladium-catalyzed
Hiyama cross-coupling reactions to form carbon-carbon bonds.[5] The reaction is typically
activated by a fluoride source, which generates a hypervalent silicate species, facilitating
transmetalation to the palladium center.

Protocol 3: Hiyama Cross-Coupling of an Aryl Halide

Objective: To perform a palladium-catalyzed Hiyama cross-coupling reaction between an aryl
halide and methoxydimethylphenylsilane.

Materials:

e Aryl halide (e.g., 4-bromoanisole)
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o Methoxydimethylphenylsilane

» Palladium(ll) Acetate [Pd(OAc):]

o Tetrabutylammonium Fluoride (TBAF), 1M solution in THF
e Anhydrous Toluene (or Dioxane)

o Schlenk tube or similar reaction vessel

e Magnetic stir bar

Procedure:

o Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0
equiv), palladium(ll) acetate (0.02-0.05 equiv), and a magnetic stir bar.

o Reagent Addition: Add anhydrous toluene, followed by methoxydimethylphenylsilane (1.5-2.0
equiv).

e Add the TBAF solution (2.0 equiv) dropwise to the stirred mixture.

e Reaction: Seal the tube and heat the reaction mixture at 80-100 °C. Monitor the reaction's
progress by TLC or GC-MS.

o Work-up: After completion, cool the reaction to room temperature and dilute with diethyl
ether.

e Wash the organic mixture with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo.

 Purification: Purify the residue by flash column chromatography on silica gel to afford the
biaryl product.

Mechanistic Rationale: The fluoride ion is a crucial activator, forming a pentacoordinate silicate
intermediate that is sufficiently nucleophilic to undergo transmetalation with the Pd(ll)-aryl
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complex formed after oxidative addition.

Diagram 3: Catalytic Cycle of the Hiyama Cross-Coupling Reaction

Aryl Halide @dimethylphe@

Addition +F-
Reductive Ar-Pd(IN-X(L H lent Silicat
Elimination r-Pd(Il)-X(L_n) ypervalent Silicate

Transmetalation

Ar-Pd(Il)-Ph(L_n)

Click to download full resolution via product page

Caption: The catalytic cycle for the Hiyama cross-coupling reaction.

Protecting Group for Alcohols

The dimethylphenylsilyl group can be installed on an alcohol using
methoxydimethylphenylsilane, although the corresponding chlorosilane is more commonly
used for this purpose due to its higher reactivity. The resulting silyl ether protects the alcohol
from a variety of reaction conditions, particularly those involving strong bases or nucleophiles.

Protocol 4: Protection of a Primary Alcohol
Objective: To protect a primary alcohol as its dimethylphenylsilyl ether.

Materials:
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e Primary alcohol

* Methoxydimethylphenylsilane

e A strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium Hydride)
e Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

o Saturated Ammonium Chloride Solution

e Anhydrous Sodium Sulfate

e Round-bottom flask with a magnetic stir bar

Procedure:

e Reaction Setup: In a dry, inert atmosphere flask, suspend the strong base (e.g., NaH, 1.2
equiv) in anhydrous THF.

o Alkoxide Formation: Cool the suspension to 0 °C and add a solution of the primary alcohol
(1.0 equiv) in anhydrous THF dropwise. Stir until hydrogen evolution ceases.

« Silylation: Add methoxydimethylphenylsilane (1.2 equiv) to the reaction mixture and allow it
to warm to room temperature. Stir until the reaction is complete (monitor by TLC).

o Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride
solution.

o Extract the product with diethyl ether.
e Wash the combined organic layers with water and brine.

e Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

« Purification: Purify the silyl ether by flash column chromatography.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7907832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Deprotection: The dimethylphenylsilyl group can be cleaved using a fluoride source such as
tetrabutylammonium fluoride (TBAF) in THF.

Causality of Protection/Deprotection: The silicon-oxygen bond is stable to many reagents but is
selectively cleaved by the fluoride ion due to the very high strength of the silicon-fluoride bond.

Conclusion and Future Outlook

Methoxydimethylphenylsilane is a versatile and valuable intermediate in the toolkit of the
modern synthetic chemist. Its ability to serve as a precursor for silanols, a partner in cross-
coupling reactions, and a component of protecting group strategies underscores its
significance. The protocols detailed in this guide are designed to be a practical resource for
researchers, enabling them to confidently employ this reagent in their synthetic endeavors. As
the demand for more efficient and selective synthetic methodologies continues to grow, the
applications of strategically designed organosilicon compounds like
methoxydimethylphenylsilane are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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